molecular formula C12H14ClNO B14692376 2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- CAS No. 23784-64-7

2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)-

Cat. No.: B14692376
CAS No.: 23784-64-7
M. Wt: 223.70 g/mol
InChI Key: SKXBAIGWUUQJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- is an organic compound that belongs to the class of amides It features a propenamide backbone with a 4-chlorophenyl group and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- typically involves the reaction of 4-chlorobenzoyl chloride with isopropylamine to form the corresponding amide. This intermediate can then be subjected to a Wittig reaction to introduce the propenamide moiety. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenamide, 3-(4-bromophenyl)-N-(1-methylethyl)-
  • 2-Propenamide, 3-(4-fluorophenyl)-N-(1-methylethyl)-
  • 2-Propenamide, 3-(4-methylphenyl)-N-(1-methylethyl)-

Uniqueness

2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring.

Properties

CAS No.

23784-64-7

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C12H14ClNO/c1-9(2)14-12(15)8-5-10-3-6-11(13)7-4-10/h3-9H,1-2H3,(H,14,15)

InChI Key

SKXBAIGWUUQJRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.